molecular formula C26H28FN3O5S B11524195 Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11524195
M. Wt: 513.6 g/mol
InChI Key: HGHPMUVAMDZRJI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the fluorophenyl and sulfamoylphenyl groups. Common reagents used in these reactions include various amines, fluorobenzene derivatives, and sulfonamide compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and other biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a novel compound with potential therapeutic applications. The structural complexity of this compound suggests diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines characterized by a fused bicyclic structure. Its molecular formula is C20H22FNO4SC_{20}H_{22}FNO_4S, indicating the presence of functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Below are key findings from various studies:

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1) interactions. This inhibition is crucial as TNFα plays a significant role in inflammatory responses and has been implicated in various inflammatory diseases.

Table 1: Anti-inflammatory Effects

StudyMethodologyKey Findings
In vitro assays on TNFα signaling pathwaysIdentified as a selective inhibitor for TNFα and TNFR1 interactions, suggesting potential use in treating inflammatory conditions.
Molecular docking studiesDemonstrated favorable binding interactions with active sites of TNFR1, indicating strong potential for anti-inflammatory applications.

2. Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against several cancer types.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)20Cell cycle arrest at G1 phase
Caco-2 (Colon)18Inhibition of cell migration and invasion

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on A549 Cell Line : The compound was tested for its cytotoxic effects, resulting in a significant reduction in cell viability at concentrations above 15 µM. Mechanistic studies indicated that apoptosis was mediated through the activation of caspases and disruption of mitochondrial membrane potential.
  • Study on MCF-7 Cell Line : The compound caused cell cycle arrest in the G1 phase, leading to reduced proliferation rates. Further analysis revealed upregulation of p21 and downregulation of cyclin D1.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : By blocking TNFα signaling pathways.
  • Induction of Apoptosis : Through mitochondrial dysfunction and activation of apoptotic pathways.

Properties

Molecular Formula

C26H28FN3O5S

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C26H28FN3O5S/c1-4-35-25(32)23-21(15-5-7-16(27)8-6-15)22-19(13-26(2,3)14-20(22)31)30(24(23)28)17-9-11-18(12-10-17)36(29,33)34/h5-12,21H,4,13-14,28H2,1-3H3,(H2,29,33,34)

InChI Key

HGHPMUVAMDZRJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

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